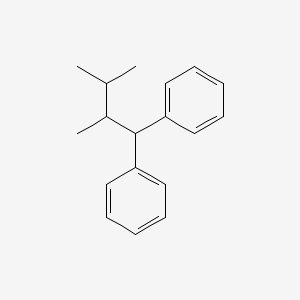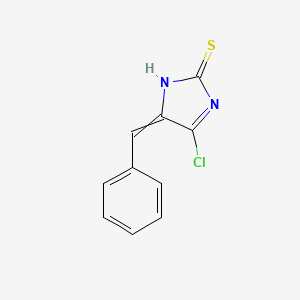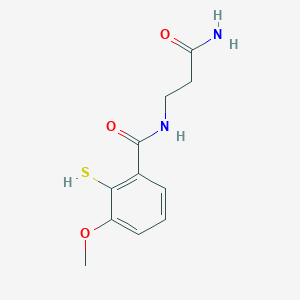
1,1'-(2,3-Dimethylbutane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2,3-dimethylbutane under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is widely used as a flame retardant synergist in the production of flame-resistant materials, particularly in the plastics industry
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways. In the context of flame retardancy, the compound acts by interfering with the combustion process, thereby reducing the flammability of the material. It forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, slowing down the combustion process .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane
Uniqueness
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant synergist sets it apart from other similar compounds, making it a valuable additive in the production of flame-resistant materials .
Propiedades
Número CAS |
824400-73-9 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)15(3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,18H,1-3H3 |
Clave InChI |
XKUUDISDWYKFSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)



![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)




